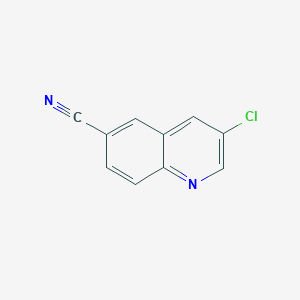

3-Chloroquinoline-6-carbonitrile

Description

Contextualization of Quinoline (B57606) Heterocycles in Organic Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. google.comnih.gov First isolated from coal tar in the 19th century, the quinoline scaffold is found in a vast array of natural products, most notably the antimalarial alkaloid quinine. google.com This historical link to medicine has spurred over a century of research, establishing quinoline and its derivatives as "privileged scaffolds" in drug discovery.

The versatility of the quinoline ring system allows it to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.gov This reactivity has been harnessed by chemists to create extensive libraries of quinoline derivatives with a broad spectrum of biological activities. acs.org Consequently, the quinoline motif is a key component in numerous approved drugs, demonstrating its importance in treating a variety of conditions.

Significance of Halogenated and Nitrile-Functionalized Scaffolds in Chemical Synthesis

The introduction of halogen and nitrile functionalities onto a molecular scaffold like quinoline dramatically influences its chemical properties and reactivity, providing strategic advantages in synthesis.

Halogenated Scaffolds: The presence of a chlorine atom, as in 3-Chloroquinoline-6-carbonitrile, serves multiple purposes. Halogens are known to modulate the electronic properties of aromatic rings and can enhance the metabolic stability of a drug molecule. In synthetic chemistry, the chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at the C-3 position of the quinoline ring, enabling the creation of diverse molecular architectures. nih.gov Furthermore, halogenated quinolines are recognized as a promising class of agents in their own right, with demonstrated biological activities.

Nitrile-Functionalized Scaffolds: The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic system to which it is attached. google.com The nitrile group can be readily transformed into other important functional groups, such as amines, carboxylic acids, and various heterocycles, making it a valuable synthetic handle. nih.govnih.gov In the context of drug design, the incorporation of a nitrile group can enhance binding affinity to biological targets and improve the pharmacokinetic profile of a compound. google.com

Overview of Academic Research Trajectories for this compound and its Derivatives

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the research trajectories of closely related compounds. Its structure suggests its primary role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.

Research into substituted quinoline carbonitriles has shown their potential as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. google.com Patents have been filed for processes to prepare substituted 3-quinolinecarbonitriles, highlighting their importance as intermediates in the development of these therapeutic agents. google.com For instance, derivatives of quinoline-6-carbonitrile (B150825) have been investigated as selective inhibitors of CDK8/19 Mediator kinase, a target in oncology. nih.govnih.govacs.org An optimized inhibitor from this class, named Senexin C, has demonstrated good oral bioavailability and a strong tumor-enrichment pharmacokinetic profile. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFLEXPJNDLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloroquinoline 6 Carbonitrile

De Novo Synthetic Routes to the 3-Chloroquinoline-6-carbonitrile Core

De novo synthesis, the construction of a molecular framework from simpler, acyclic precursors, offers a direct path to complex quinoline (B57606) structures. nih.govnih.gov This approach allows for the early introduction of desired substituents, which can be advantageous in multistep synthetic sequences.

Cyclocondensation Strategies Utilizing Aniline (B41778) Precursors

Cyclocondensation reactions are a cornerstone of quinoline synthesis, involving the reaction of an aniline derivative with a carbonyl compound or its equivalent to form the heterocyclic ring. researchgate.net To synthesize this compound, a suitably substituted aniline, such as 4-amino-3-chlorobenzonitrile, would be a logical starting material. This precursor contains the required nitrile group at the position that will become C-6 and a chloro substituent that could direct the cyclization.

The aniline precursor would be reacted with a three-carbon component that provides the atoms for positions C-2, C-3, and C-4 of the quinoline ring. For instance, reaction with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst can lead to the formation of the quinoline system. researchgate.net A general challenge is controlling the regioselectivity of the cyclization and managing the often harsh reaction conditions which can be incompatible with sensitive functional groups like nitriles.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. researchgate.netmdpi.comsciforum.net An MCR approach to this compound could involve the reaction of a substituted aniline, an aldehyde, and an activated methylene (B1212753) compound. researchgate.netrsc.org For example, a reaction of 4-aminobenzonitrile, an appropriate aldehyde, and a chlorinated carbonyl compound in the presence of a catalyst could potentially construct the desired scaffold in a single step. The Passerini or Ugi reactions are examples of isocyanide-based MCRs that can produce highly functionalized products, and adaptations of these could be explored for this synthesis. mdpi.comsciforum.net

Functionalization of Pre-existing Quinoline Systems to Yield this compound

An alternative and often more practical approach is to start with a pre-formed quinoline ring and introduce the desired chloro and nitrile functional groups in subsequent steps. This strategy relies on the predictable regioselectivity of electrophilic and nucleophilic substitution reactions on the quinoline core.

Regioselective Introduction of the Chloro Group at C-3

Introducing a chlorine atom specifically at the C-3 position of a quinoline ring can be challenging due to the electronic nature of the heterocycle, which typically favors substitution at other positions. However, this can be achieved through several methods, often involving the activation of the quinoline ring via N-oxidation.

One common strategy is the chlorination of a quinoline-N-oxide derivative. researchgate.netrsc.org Starting with quinoline-6-carbonitrile (B150825), it can be oxidized to quinoline-6-carbonitrile-N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). rsc.org The resulting N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction often proceeds via an addition-elimination mechanism, leading to chlorination at the C-2 or C-4 positions. However, under specific conditions or with certain activating groups, chlorination at C-3 can be achieved. Another method involves the use of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) to chlorinate quinoline N-oxides. researchgate.net

The table below outlines a typical reaction sequence for C-3 chlorination.

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | N-Oxidation | Quinoline-6-carbonitrile + mCPBA | Quinoline-6-carbonitrile-N-oxide rsc.org |

| 2 | Chlorination | Quinoline-6-carbonitrile-N-oxide + POCl₃/PPh₃ | This compound |

Introduction of the Nitrile Moiety at C-6 via Cyano-Dehalogenation or Other Methods

The introduction of a nitrile group at the C-6 position is commonly accomplished through a cyano-dehalogenation reaction, where a halogen atom at C-6 is displaced by a cyanide nucleophile. This is a powerful method, often catalyzed by a transition metal complex. nih.govnih.gov

The typical precursor for this reaction would be 6-bromo-3-chloroquinoline (B1445660) or 6-iodo-3-chloroquinoline. The palladium-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a widely used method. nih.gov This reaction employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand and a cyanide source. While traditional cyanide sources like KCN or Zn(CN)₂ are effective, they are highly toxic. A significant advancement in this area is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic and more manageable cyanide source. nih.govorganic-chemistry.orgorganic-chemistry.org This method has been shown to be effective for the cyanation of a wide range of aryl chlorides and bromides. nih.govorganic-chemistry.orgresearchgate.net

The table below details typical conditions for palladium-catalyzed cyanation.

| Parameter | Details | Reference |

| Substrate | 6-Bromo-3-chloroquinoline | |

| Cyanide Source | K₄[Fe(CN)₆] | nih.govorganic-chemistry.org |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) or similar Pd(0)/Pd(II) source | organic-chemistry.org |

| Ligand | Phosphine-based ligands (e.g., dppf, Xantphos) | |

| Solvent | Dimethylacetamide (DMAC), Toluene, or Dioxane | organic-chemistry.org |

| Temperature | 100-140 °C | nih.gov |

This cyano-dehalogenation approach is often preferred due to the high yields and functional group tolerance of modern cross-coupling reactions, making it a robust and reliable method for the final step in the synthesis of this compound.

C-H Functionalization Strategies for Quinoline Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of quinoline derivatives. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. nih.govrsc.org Transition-metal catalysis is a cornerstone of C-H functionalization, enabling the selective introduction of various functional groups onto the quinoline core. nih.govacs.org

Recent advancements have highlighted the use of directing groups to control the regioselectivity of C-H activation. For instance, the N-oxide moiety on the quinoline ring can direct functionalization to specific positions. rsc.org Iron, being an earth-abundant and less toxic metal, has been successfully employed as a catalyst in the C-2 alkenylation of quinoline-N-oxides, with the generation of water as the only byproduct, underscoring the green aspect of this methodology. rsc.org Similarly, nickel-catalyzed C-2 amination of quinolines has been achieved through an N-oxide-directed C-H/N-H coupling. rsc.org

While much of the research has focused on C-2 and C-8 functionalization, these strategies provide a foundation for developing methods to functionalize other positions, including the C-3 position relevant to this compound. acs.orgrsc.org The choice of catalyst, directing group, and reaction conditions are crucial in achieving the desired regioselectivity. rsc.orgrsc.org

Table 1: Examples of C-H Functionalization on Quinoline Scaffolds

| Catalyst/Reagent | Functionalization Position | Type of Functionalization | Reference |

| Rhodium | C-8 | Allylation | rsc.org |

| Palladium | C-8 | Etherification | rsc.org |

| Iron (FeSO₄) | C-2 | Alkenylation | rsc.org |

| Nickel | C-2 | Amination | rsc.org |

| Palladium (Pd(OAc)₂) | C-2 | Heteroarylation | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of quinolines, offering pathways with high efficiency, selectivity, and sustainability. nih.govrsc.orgacs.orgchim.itoiccpress.com

Transition metals like palladium, copper, rhodium, and nickel are extensively used in the synthesis of quinolines. rsc.orgchim.itias.ac.in These catalysts facilitate a variety of coupling reactions that are essential for both the construction of the quinoline ring and its subsequent functionalization. chim.itias.ac.in

For instance, palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are employed to introduce aryl and alkynyl groups, respectively, onto the quinoline scaffold. chim.it A three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acids in the presence of a palladium catalyst demonstrates the power of these methods in creating highly functionalized quinolines. chim.it Copper-catalyzed one-pot syntheses from anilines and aldehydes offer an economical approach, utilizing molecular oxygen as the oxidant. ias.ac.in

The functionalization of pre-existing chloroquinolines is also a key strategy. The chlorine atom at the C-3 position of this compound can potentially be substituted through various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Transition Metal Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Key Features | Reference(s) |

| Palladium (PdCl₂(PPh₃)₂) | Domino Reaction | Forms highly functionalized quinolines | chim.it |

| Copper (CuBr) | C-H Activation/C-N/C-C bond formation | One-pot synthesis, uses O₂ as oxidant | ias.ac.in |

| Rhodium | C-H/C-H Cross-Coupling | Synthesizes unsymmetrical heterobiaryl compounds | rsc.org |

| Iron | C-H Activation/Functionalization | Greener approach, uses N-oxide directing group | rsc.org |

| Nickel | Cycloaddition | Synthesizes quinolines and quinolones from benzoxazinones and alkynes | ias.ac.in |

In the quest for more sustainable and cost-effective synthetic routes, organocatalysis and metal-free methods have gained significant traction. chemrxiv.orgnih.gov These approaches avoid the use of potentially toxic and expensive transition metals. nih.gov

Organocatalysts, such as L-proline, have been used to catalyze the one-pot multicomponent synthesis of pyrazolo[3,4-b]quinolines. researchgate.net This method offers advantages like structural diversity, high yields, and short reaction times. researchgate.net Another innovative metal-free approach utilizes an organo-iodine catalyst for the electrophilic arene C(sp²)-H amination to produce 2-quinolones. chemrxiv.org This strategy relies on the generation of a nitrenium ion intermediate and offers an environmentally friendly alternative to traditional methods. chemrxiv.org

Metal-free tandem cyclization strategies have also been developed for the synthesis of functionalized quinolines from starting materials like 2-styrylanilines and 2-methylbenzothiazoles. nih.govacs.org These reactions proceed through the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds, providing an efficient and green route to valuable quinoline structures. nih.gov

Nanocatalysts are emerging as highly efficient materials for quinoline synthesis due to their high surface area, porosity, and stability. nih.govacs.org The use of nanocatalysts often leads to higher yields, shorter reaction times, and easier catalyst recovery and reusability. nih.govacs.org

A variety of nanocatalysts have been employed in quinoline synthesis, including those based on iron, copper, zinc, and silica. nih.govacs.org For example, Fe₃O₄@SiO₂-APTES-TFA, a core-shell nanocatalyst, has demonstrated excellent performance in the solvent-free Friedländer quinoline synthesis, achieving high yields in very short reaction times. nih.gov Magnetically separable CuFe₂O₄ nanoparticles have also been used as a reusable catalyst for quinoline synthesis in aqueous media, highlighting the green chemistry potential of this approach. nih.gov

Table 3: Nanocatalysts in Friedländer Quinoline Synthesis

| Nanocatalyst | Reaction Conditions | Yield | Reference |

| Fe₃O₄@SiO₂–APTES-TFA | 100 °C, solvent-free, 5 min | 96% | nih.gov |

| CuFe₂O₄ | 80 °C, aqueous media, reflux | 92% | nih.gov |

| NiO | 80 °C, ethanol (B145695), reflux, 2.5 min | 95% | nih.gov |

| Silica Nanoparticles | 100 °C, microwave irradiation | 93% | nih.gov |

Sustainable and Green Chemical Syntheses of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. researchgate.netnih.gov This includes the use of environmentally friendly solvents, catalysts, and energy sources. cambridgescholars.com

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it minimizes waste and can lead to improved reaction rates and yields. core.ac.ukresearchgate.nettandfonline.com The Friedländer synthesis of quinolines, a classical method, has been successfully adapted to solvent-free conditions using various catalysts. core.ac.uknih.gov

For instance, the reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or catalyst provides an efficient one-pot synthesis of substituted quinolines. core.ac.uk Similarly, ionic liquids have been employed as efficient and reusable catalysts for Friedländer synthesis under solvent-free conditions, achieving high yields. nih.gov The use of indium triflate [In(OTf)₃] as a recyclable catalyst in the solvent-free synthesis of 2-steryl quinolones also demonstrates the move towards more sustainable practices. tandfonline.com

These solvent-free methodologies offer a promising avenue for the environmentally benign synthesis of precursors to this compound and other functionalized quinolines.

Microwave and Ultrasonic-Assisted Syntheses

Microwave and ultrasound irradiation have emerged as powerful tools in synthetic organic chemistry, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, improve yields, and enhance product purity by promoting uniform heating and facilitating mass transfer.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This often results in higher reaction rates and selectivities compared to conventional heating. acs.org While specific literature detailing the microwave-assisted synthesis of this compound is limited, the methodology has been successfully applied to the synthesis of structurally related quinoline derivatives.

For instance, a one-pot, three-step microwave-assisted protocol has been developed for the synthesis of a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives. nih.gov This method demonstrates the utility of microwave irradiation in rapidly generating complex quinoline-carbonitrile scaffolds from simple precursors like 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanacetamides. nih.gov Another example is the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, which is achieved by treating a substituted acetanilide (B955) with dimethylformamide and phosphorus oxychloride under microwave irradiation. jmpas.com These examples underscore the potential of microwave heating for the efficient synthesis of functionalized quinolines.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

| Precursors | Product | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Acetanilide, DMF, POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Microwave Irradiation | 1 hour | 94% | jmpas.com |

| 1,3-Cyclohexanediones, DMF-DMA, Cyanacetamides | 2,5-Dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitriles | Microwave Irradiation | Not Specified | Not Specified | nih.gov |

This table presents data for the synthesis of related quinoline derivatives to illustrate the application of microwave-assisted methodologies.

Ultrasonic-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. mdpi.com This method offers mild reaction conditions and often avoids the need for harsh reagents.

The utility of ultrasound in quinoline synthesis is demonstrated by the facile, three-step, one-pot synthesis of 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives. sioc-journal.cn This reaction proceeds from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate under ultrasonic irradiation. sioc-journal.cn Furthermore, ultrasound has been employed in the Wittig reaction of 4-chloro-3-formylquinoline to produce various 3-substituted 4-chloroquinolines in high yields under mild conditions. researchgate.netsemanticscholar.org The cyclization reactions of 2-chloroquinoline-3-carbonitriles with reagents like guanidine (B92328) hydrochloride have also been reported, highlighting the direct applicability of sonication to this class of compounds. researchgate.net Another notable application is the nano Cu2O catalyzed synthesis of seleno[2,3-b]quinoline derivatives from chloroquinoline precursors under ultrasonic conditions, which shows significantly higher yields compared to conventional heating. cu.edu.eg

Table 2: Examples of Ultrasonic-Assisted Synthesis of Chloroquinoline Derivatives

| Precursors | Product | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-formylquinoline, Wittig Ylides | 3-Substituted 4-chloroquinolines | Ultrasound Irradiation | Not Specified | High | researchgate.netsemanticscholar.org |

| Ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate, Salicylaldehydes | 2-(Benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives | Ultrasound-assisted, K₂CO₃, PEG-400, MeCN | Not Specified | Not Specified | sioc-journal.cn |

This table presents data for the synthesis of related chloroquinoline derivatives to illustrate the application of ultrasonic-assisted methodologies.

Flow Chemistry Methodologies

Continuous flow chemistry has revolutionized chemical synthesis by offering superior control over reaction parameters, enhanced safety, and seamless scalability compared to traditional batch processes. wuxiapptec.comrsc.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, allowing for precise control over temperature, pressure, and residence time. wuxiapptec.com This technology is particularly advantageous for reactions involving hazardous intermediates or requiring precise control to minimize side-product formation.

The synthesis of quinoline-3-carbonitriles is an area where flow chemistry has demonstrated significant potential. There is an increasing demand for these compounds as building blocks for pharmacologically active molecules, necessitating scalable synthetic methods. acs.org A continuous-flow strategy has been developed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.orgresearchgate.net This method utilizes an iminyl radical cyclization under visible light irradiation, a process that benefits from the safety and efficiency of a continuous flow setup. acs.org

The key advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: The generation and use of potentially hazardous intermediates, such as organic azides, can be performed in situ, minimizing their accumulation and handling. acs.org

Rapid Optimization: Flow systems allow for the rapid screening and optimization of reaction parameters, such as residence time, temperature, and reagent stoichiometry, significantly accelerating process development. acs.org

Scalability: Scaling up production in a flow reactor is often achieved by simply running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors. researchgate.netvapourtec.com

Table 3: Research Findings in Flow Chemistry for Quinoline Synthesis

| Synthesis Type | Key Findings | Advantages Noted | Reference |

|---|---|---|---|

| Photochemical Synthesis of 3-Cyanoquinolines | A continuous-flow strategy was developed for the safe synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles via iminyl radical cyclization. | Improved reaction safety, faster optimization compared to batch methods, enables production on a 50-100 g scale. | acs.orgresearchgate.net |

This table summarizes findings for the flow synthesis of the quinoline-carbonitrile scaffold and related quinolines.

While a specific protocol for the industrial-scale flow synthesis of this compound is not publicly detailed, the successful application of this technology to closely related structures strongly suggests its suitability and potential for the efficient and safe production of this valuable compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloroquinoline 6 Carbonitrile

Reactivity Profiles of the Chloro Group at C-3

The chloro group at the C-3 position of the quinoline (B57606) scaffold is susceptible to a variety of chemical transformations, making it a key site for molecular diversification. Its reactivity is primarily governed by nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The chloro substituent on the quinoline ring can be displaced by various nucleophiles. researchgate.net This reactivity is analogous to that observed in other chloro-substituted nitrogen heterocycles. For instance, in related 4-chloroquinoline-6-carbonitrile (B1369515) systems, the chlorine atom is readily substituted by amines, such as 2-phenylethan-1-amine, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The quinoline ring itself activates the halogen for nucleophilic aromatic substitution (SNAr). juniperpublishers.comstrath.ac.uk The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing quinoline ring system. strath.ac.uk Subsequent elimination of the chloride ion yields the substituted product.

The reaction of 2-chloroquinoline-3-carbaldehydes with N-methylpiperazine in the presence of potassium carbonate leads to the substitution of the chlorine atom, demonstrating the susceptibility of the C-2 position (and by extension, the C-3 position) to nucleophilic attack. rsc.org This highlights a general strategy for introducing amine functionalities to the quinoline core.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines This table presents examples analogous to the reactivity of 3-chloroquinoline-6-carbonitrile.

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 4-Chloroquinoline-6-carbonitrile | 2-Phenylethan-1-amine | TEA, DMSO, 110°C | 4-((2-Phenylethyl)amino)quinoline-6-carbonitrile | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | N-Methylpiperazine | K₂CO₃ | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 2,4-Dichloroquinoline-3-carbonitrile | 4-Methylpiperidine | - | 2-Chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions at C-3 (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at C-3 serves as an effective handle for such transformations. eie.grmdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method. While direct examples for this compound are specific, the reactivity of chloroquinolines in Suzuki reactions is well-documented. For instance, 2-chloroquinolines undergo Suzuki-Miyaura arylation with arylboronic acids using palladium catalysts like PdCl₂(PPh₃)₂ or systems like NaPdCl₄ with specialized ligands. chim.it These reactions typically require a base, such as sodium carbonate, and are performed in solvents like dimethyl ether (DME). chim.it

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. chim.it This reaction has been successfully applied to 2-chloroquinoline-3-carbonitrile (B1354263) derivatives to synthesize 2-alkynylquinoline-3-carbonitriles. acs.org A typical catalytic system involves a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and a base like triethylamine (Et₃N). chim.itacs.org These reactions pave the way for further cyclization and the synthesis of complex fused heterocyclic systems like benzo[b] acs.orgnaphthyridines. acs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Thieno- or selenopheno[2,3-b]quinoline derivatives, synthesized from 2-chloro-3-alkynylquinolines, have been shown to be good substrates for Heck reactions, indicating the utility of the quinoline scaffold in such palladium-catalyzed transformations. chim.it

Table 2: Examples of Cross-Coupling Reactions on Chloroquinoline Scaffolds This table presents examples demonstrating the cross-coupling potential of the chloroquinoline core.

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 2-Chloroquinoline-3-carbonitriles | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynylquinoline-3-carbonitriles | acs.org |

| Suzuki | 2-Chloroquinolines | Arylboronic Acids | PdCl₂(PPh₃)₂, Na₂CO₃ | 2-Arylquinolines | chim.it |

| Sonogashira | 2-Chloroquinolines | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)quinolines | chim.it |

Reductive Dehalogenation Strategies

The chlorine atom at C-3 can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This process is valuable for synthesizing the corresponding quinoline-6-carbonitrile (B150825) core or for introducing isotopic labels. The ease of reductive hydrodehalogenation generally follows the order I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. acs.org

A common method involves catalytic transfer hydrogenation. For example, 2-chloro-3-chloromethylquinoline can be dehalogenated using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium on charcoal (Pd/C) catalyst in refluxing ethanol (B145695). sjofsciences.com Another effective system for dehalogenating aryl chlorides is the use of sodium hypophosphite as the reductant with a palladium catalyst in an aqueous/organic medium. google.com These methods offer a mild and efficient way to achieve dehalogenation. google.com

Reactivity Profiles of the Nitrile Group at C-6

The nitrile group at the C-6 position is a versatile functional group that can be converted into several other important moieties, most notably carboxylic acids, amides, and amines.

The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions.

Hydrolysis to Carboxylic Acid: Basic hydrolysis is a common method to convert nitriles to carboxylic acids. For instance, related quinoline carbonitriles have been hydrolyzed to their corresponding carboxylic acids by prolonged boiling with an ethanol solution of sodium hydroxide. tandfonline.comtandfonline.com This transformation is also seen in the synthesis of CDK8/19 inhibitors, where a nitrile on a quinoline ring is hydrolyzed to a carboxylic acid under basic conditions. nih.gov

Conversion to Amide: The nitrile group can also be partially hydrolyzed to a primary amide. This can be achieved under acidic conditions. For example, treating 2,7-dichloroquinoline-3-carbonitrile (B119050) with a mixture of acetic acid and sulfuric acid results in the formation of 2,7-dichloroquinoline-3-carboxamide. researchgate.net

Table 3: Hydrolysis Reactions of the Quinoline Nitrile Group This table provides examples of nitrile group transformations on the quinoline scaffold.

| Starting Material | Reagents | Product | Reference |

| 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbonitrile | NaOH, EtOH, H₂O | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | tandfonline.comtandfonline.com |

| 2,7-Dichloroquinoline-3-carbonitrile | CH₃CO₂H, H₂SO₄ | 2,7-Dichloroquinoline-3-carboxamide | researchgate.net |

Reduction to Amines

The reduction of the nitrile group provides a direct route to aminomethylquinolines, which are valuable building blocks in medicinal chemistry. A widely used method for this transformation is catalytic hydrogenation. The nitrile group on a quinoline-6-carbonitrile derivative has been successfully reduced to the corresponding primary amine (an aminomethyl group) using Raney Nickel as the catalyst under a hydrogen gas atmosphere. nih.gov Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used. The reduction of 2-chloroquinoline-3-carbonitrile with LiAlH₄ in tetrahydrofuran (B95107) (THF) yields (2-chloroquinolin-3-yl)methanamine. rsc.org

Table 4: Reduction Reactions of the Quinoline Nitrile Group This table illustrates methods for reducing the nitrile group on quinoline derivatives.

| Starting Material | Reagents | Product | Reference |

| Substituted 4-aminoquinoline-6-carbonitriles | Raney Nickel, H₂ | Substituted 4-amino(6-(aminomethyl)quinoline)s | nih.gov |

| 2-Chloroquinoline-3-carbonitrile | LiAlH₄, THF | (2-Chloroquinolin-3-yl)methanamine | rsc.org |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a dipolarophile or a 2π component in cycloaddition reactions, leading to the formation of new heterocyclic rings. This reactivity is a cornerstone for synthesizing fused polycyclic systems.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition. In this type of reaction, a 1,3-dipole reacts with the nitrile's C≡N bond to form a five-membered heterocycle. For instance, in a reaction analogous to that of other quinoline carbonitriles, this compound can react with hydrazine (B178648) hydrate (B1144303). organic-chemistry.orgrsc.org This reaction proceeds via an initial nucleophilic addition of hydrazine to the nitrile group, followed by intramolecular cyclization to yield a 1H-pyrazolo[4,3-f]quinolin-3-amine derivative.

Another significant class of cycloadditions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction. While this typically involves an alkyne, related cycloadditions with nitriles are known. For example, 3-azidoquinoline (B1337642) derivatives readily undergo [3+2] cycloaddition with terminal acetylenes to form 1,2,3-triazoles. nih.gov Similarly, nitrile oxides can be generated and reacted in situ with alkenes or other dipolarophiles. wur.nl The nitrile group in this compound could potentially react with 1,3-dipoles like nitrile imines, generated from tetrazoles, to form pyrazoline-type structures. wur.nl

The following table summarizes representative cycloaddition reactions involving the nitrile moiety in related quinoline systems.

| Reactant(s) | Conditions | Product Type | Reference(s) |

| 2-Chloroquinoline-3-carbonitrile, Hydrazine hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine | organic-chemistry.orgrsc.org |

| 3-Azidoquinoline dione, Terminal alkyne | Cu(I) catalyst | 1,2,3-Triazole fused system | nih.gov |

| Tetrazole (forms nitrile imine), Alkene | UV light | Pyrazoline adduct | wur.nl |

Nucleophilic Addition to the Nitrile Group

The nitrile group (C≡N) is polarized, with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.orgopenstax.org This reactivity is fundamental and allows for the conversion of the nitrile into various other functional groups.

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) is commonly used for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. rsc.orglibretexts.org For this compound, this would yield (3-chloroquinolin-6-yl)methanamine.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to produce carboxylic acids. libretexts.orglibretexts.org The reaction first yields an amide intermediate, which is then further hydrolyzed. For this compound, hydrolysis would result in the formation of 3-chloroquinoline-6-carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form ketones after an aqueous workup. libretexts.orglibretexts.org The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate is then hydrolyzed to the corresponding ketone. For example, reacting this compound with methylmagnesium bromide would yield 1-(3-chloroquinolin-6-yl)ethan-1-one after workup.

Addition of Other Nucleophiles: Other nucleophiles can also add to the nitrile group. In some palladium-catalyzed reactions of 2-chloroquinoline-3-carbonitriles that have been converted to alkynes, soft nucleophiles like sodium sulfide (B99878) have been shown to preferentially attack the nitrile carbon over the alkyne, leading to cyclization. researchgate.netacs.org

The table below provides examples of nucleophilic additions to the nitrile group in analogous compounds.

| Reagent | Conditions | Product Functional Group | Reference(s) |

| LiAlH₄ | THF | Primary Amine | rsc.orglibretexts.org |

| H₃O⁺ or OH⁻/H₂O | Heat | Carboxylic Acid | libretexts.orglibretexts.org |

| Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | Ether/THF | Ketone | libretexts.orglibretexts.org |

| Sodium Sulfide (Na₂S) | Pd catalyst (in a multistep reaction) | Thioamide intermediate for cyclization | researchgate.netacs.org |

Reactivity of the Quinoline Core of this compound

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The quinoline ring system is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the pyridine (B92270) portion. wikipedia.org In unsubstituted quinoline, electrophilic attack preferentially occurs on the benzene ring at the C5 and C8 positions.

In this compound, the ring is further deactivated by two strong electron-withdrawing groups: the chloro group at C3 and the nitrile group at C6.

Directing Effects of Substituents:

The quinoline nitrogen deactivates the pyridine ring (positions 2, 3, 4) and directs electrophiles to the carbocyclic ring (positions 5, 7, 8).

The cyano group at C6 is a strong deactivator and a meta-director, directing incoming electrophiles to positions 5 and 7.

The chloro group at C3 is deactivating but an ortho, para-director. It directs towards C2, C4, and C5.

| Reaction | Reagent/Conditions | Favored Position(s) of Substitution | Product Type | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 5 or 7 | Nitro-3-chloroquinoline-6-carbonitrile | |

| Bromination | Br₂, FeBr₃ | 5 or 7 | Bromo-3-chloroquinoline-6-carbonitrile |

N-Oxidation Reactions

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with oxidizing agents to form a quinoline N-oxide. Common reagents for this transformation include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. dcu.ie

The presence of electron-withdrawing groups like chloro and cyano on the quinoline ring decreases the nucleophilicity of the nitrogen atom, making N-oxidation more difficult compared to unsubstituted quinoline. dcu.ie Stronger oxidizing systems, such as hydrogen peroxide in trifluoroacetic acid, may be necessary to achieve the reaction. dcu.ie For instance, 6-bromoquinoline (B19933) can be converted to its N-oxide form using m-CPBA. researchgate.net The resulting N-oxide can be a valuable intermediate, as the N-oxide group can activate the quinoline ring for other transformations.

| Oxidizing Agent | Conditions | Product | Reference(s) |

| m-CPBA | Dichloromethane | This compound N-oxide | researchgate.net |

| H₂O₂ / Acetic Acid | Heat | This compound N-oxide | dcu.ie |

Hydrogenation of the Quinoline Ring System

The quinoline ring system can be partially or fully reduced through catalytic hydrogenation. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, determine the extent of reduction.

Typically, the pyridine ring of the quinoline system is hydrogenated preferentially over the benzene ring. Catalytic hydrogenation of quinoline derivatives using catalysts like Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) often yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. google.com

A key consideration for this compound is the potential for dehalogenation. Catalytic hydrogenation can often lead to the reductive cleavage of carbon-halogen bonds (hydrogenolysis). For many chloroquinolines, this dehalogenation can occur concurrently with or even before ring reduction. google.com Therefore, hydrogenation of this compound could potentially lead to a mixture of products, including 6-cyano-1,2,3,4-tetrahydroquinoline (after dehalogenation and ring reduction) and 3-chloro-6-cyano-1,2,3,4-tetrahydroquinoline. Selective conditions are required to favor one product over the other. Furthermore, under more vigorous conditions, the nitrile group itself can be reduced to an aminomethyl group. researchgate.net

| Catalyst | Conditions | Potential Product(s) | Reference(s) |

| Pt/C | H₂, THF, 25 psi | 3-Chloro-6-cyano-1,2,3,4-tetrahydroquinoline | google.com |

| Pd/C | H₂, various | 6-Cyano-1,2,3,4-tetrahydroquinoline (dehalogenation) | google.com |

| Raney Nickel | High pressure/temp. | 3-Chloro-6-(aminomethyl)-1,2,3,4-tetrahydroquinoline | researchgate.net |

Regioselectivity and Chemoselectivity in Reactions of this compound

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites. chinesechemsoc.orgacs.org In the context of this compound, regioselectivity is most relevant in electrophilic aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution: As discussed in section 3.3.1, the directing effects of the nitrogen atom and the existing substituents (chloro and cyano) make the C5 and C7 positions the most probable sites for electrophilic attack. The reaction is thus highly regioselective for the carbocyclic ring over the pyridine ring. nih.govxmu.edu.cn

Hydrogenation: The reduction of the quinoline core is highly regioselective for the nitrogen-containing pyridine ring, leading to 1,2,3,4-tetrahydroquinolines under typical conditions. chinesechemsoc.org

Metalation: Directed ortho-metalation using strong bases can lead to regioselective deprotonation. For chloro-substituted quinolines, the position of metalation (and subsequent functionalization) can be controlled by the choice of the base, allowing for selective functionalization at C2, C3, or C8. acs.org

Chemoselectivity is the preference for a reagent to react with one functional group over another. organic-chemistry.orggrafiati.com this compound possesses three distinct reactive functionalities: the C-Cl bond, the C≡N group, and the aromatic quinoline core.

Nucleophilic Attack: There is a competition between nucleophilic attack at the C3 position (SₙAr substitution of the chloro group) and nucleophilic addition to the nitrile group. The chlorine at C3 is on a C=C double bond and is generally less reactive towards SₙAr than a chlorine at the C2 or C4 positions. Strong, hard nucleophiles or reducing agents (like LiAlH₄ or Grignard reagents) will preferentially attack the electrophilic carbon of the nitrile group. rsc.orglibretexts.org

Catalytic Hydrogenation: This reaction presents a significant chemoselectivity challenge. The possible reactions are the reduction of the pyridine ring, hydrogenolysis of the C-Cl bond, and reduction of the nitrile group. The outcome depends heavily on the catalyst and reaction conditions. For instance, Pt-based catalysts might preserve the chloro group while reducing the ring, whereas Pd catalysts are well-known for promoting dehalogenation. google.com

Oxidation: Oxidation with peroxy acids is generally chemoselective for the quinoline nitrogen, leading to the N-oxide without affecting the other functional groups under controlled conditions. researchgate.net

The interplay of these factors allows for the targeted modification of this compound, making it a versatile scaffold in medicinal chemistry and materials science.

Detailed Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is characterized by the reactivity of the chlorine atom at the C3 position and the influence of the electron-withdrawing cyano group at the C6 position. Mechanistic investigations into its key transformations primarily focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These studies, often drawing parallels from related haloquinoline isomers, provide a detailed understanding of the underlying reaction pathways.

Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C3 position by a nucleophile is a key transformation for creating diverse derivatives of this compound. This reaction typically proceeds via the nucleophilic aromatic substitution (SNAr) mechanism.

General Mechanism:

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the quinoline ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity is restored in the second step by the departure of the chloride ion, which acts as the leaving group, yielding the substituted product. libretexts.org

Reactivity of the 3-Chloro Position:

The reactivity of haloquinolines in SNAr reactions is highly dependent on the position of the halogen. The 2- and 4-positions are generally more activated towards nucleophilic attack than the 3-position. This is because the negative charge in the Meisenheimer complex formed from 2- and 4-chloroquinolines can be effectively delocalized onto the electronegative nitrogen atom of the quinoline ring through resonance. researchgate.net

For 3-chloroquinolines, the nitrogen atom does not participate in the resonance stabilization of the negative charge in the Meisenheimer intermediate. Consequently, the 3-chloro position is less reactive compared to the 2- and 4-positions. Reactions at the C3 position often require more forcing conditions, such as higher temperatures or the use of stronger nucleophiles or catalysts. researchgate.net

Influence of the 6-Cyano Group:

The cyano group (-CN) at the C6 position plays a significant role in the reactivity of the molecule. As a potent electron-withdrawing group, it deactivates the entire aromatic system towards electrophilic attack but activates it for nucleophilic substitution. byjus.com Through its inductive and resonance effects, the cyano group helps to stabilize the negative charge of the Meisenheimer complex formed during SNAr, thereby increasing the reactivity of the C3-Cl bond towards nucleophiles compared to an unsubstituted 3-chloroquinoline. Theoretical studies using Density Functional Theory (DFT) have shown that electron-withdrawing substituents can significantly alter the electronic properties and reactivity of the quinoline core. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the quinoline scaffold. Key examples include the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Catalytic Cycle:

These reactions share a common catalytic cycle involving a palladium catalyst, which typically proceeds through three fundamental steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The activation of C-Cl bonds, which are generally less reactive than C-Br or C-I bonds, often requires the use of specific, electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst. nih.govchemrxiv.org

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

In the Suzuki-Miyaura coupling , an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center in a step called transmetalation, which requires activation by a base. nih.gov

In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net

The table below outlines the key components and mechanistic features of these two important cross-coupling reactions as they apply to this compound.

| Reaction | Key Reagents | Mechanistic Nuances |

| Suzuki-Miyaura Coupling | Organoboronic acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | The base activates the boronic acid, facilitating transmetalation. The choice of ligand is crucial for the efficiency of the oxidative addition step with the relatively inert C-Cl bond. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Bulky phosphine ligand (e.g., XPhos, t-Bu₃P), Strong base (e.g., NaOt-Bu) | The reaction is highly dependent on the ligand, which promotes both the oxidative addition and the final reductive elimination. An unproductive side reaction, β-hydride elimination, can compete with reductive elimination. researchgate.net |

Detailed mechanistic studies, often combining kinetic analysis and computational methods, have been instrumental in designing catalyst systems that are effective for challenging substrates like chloroquinolines. chemrxiv.org The electronic effect of the 6-cyano group, by withdrawing electron density, can influence the rate of oxidative addition, a key step in the catalytic cycle.

Strategic Applications of 3 Chloroquinoline 6 Carbonitrile in Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Frameworks

3-Chloroquinoline-6-carbonitrile serves as a pivotal starting material for the elaboration of a wide array of heterocyclic structures. Its reactivity, stemming from the chloro and cyano functionalities, allows for diverse chemical transformations, leading to complex molecular architectures.

Construction of Fused Polycyclic Quinoline (B57606) Derivatives

The quinoline scaffold is a fundamental component of numerous biologically active compounds and functional materials. The strategic placement of reactive groups on this compound facilitates the construction of fused polycyclic systems. tandfonline.comtandfonline.com For instance, the chloro group at the 3-position can be readily displaced by various nucleophiles, initiating cyclization reactions to form new rings. Similarly, the carbonitrile group at the 6-position can undergo transformations to participate in annulation strategies. These reactions often employ transition metal catalysis or strong acids/bases to promote the desired ring closures, leading to novel polycyclic aromatic hydrocarbons and heteroaromatics with unique photophysical and electronic properties. acs.org

One common approach involves the reaction of 2-chloroquinoline-3-carbaldehydes, precursors to the title compound, with various reagents to build fused systems. rsc.org For example, treatment with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) can convert the aldehyde to a nitrile, which can then undergo cycloaddition with hydrazine (B178648) hydrate (B1144303) to yield a pyrazolo[3,4-b]quinoline system. rsc.org

Synthesis of Substituted Quinolines and Quinolones

The chlorine atom at the 3-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This reactivity is a cornerstone for creating libraries of substituted quinolines for various applications. Reactions with amines, alcohols, and thiols, often catalyzed by transition metals, lead to the corresponding 3-amino, 3-alkoxy, and 3-thio-substituted quinolines, respectively. rsc.org

Furthermore, the chloro group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinolone derivative. For example, microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) affords 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes, which are precursors to quinolones. rsc.org These quinolone scaffolds are prevalent in many antibacterial agents. bohrium.com

The following table summarizes some examples of substituted quinolines derived from chloroquinoline precursors:

| Precursor | Reagent(s) | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylacetylene, PdCl2, CH3CN, Et3N, PPh3; then NH4OH | 3-Phenylbenzo[b] tandfonline.combohrium.comnaphthyridine | rsc.org |

| 2-Chloroquinoline-3-carbonitrile (B1354263) | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Acetic acid, sodium acetate (microwave) | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | rsc.org |

Preparation of Quinoline-Containing Macrocycles (if applicable)

While the direct use of this compound in the synthesis of macrocycles is not extensively documented in the provided search results, the functional handles present on the molecule suggest its potential as a building block for such structures. The chloro and cyano groups could be modified to introduce reactive ends suitable for macrocyclization reactions, such as ring-closing metathesis or amide bond formation. The synthesis of quinoline-containing macrocycles is an area of interest due to their potential applications in host-guest chemistry and as ionophores.

Precursor for Advanced Chemical Entities and Scaffolds for Biological Investigation

The this compound core is a valuable scaffold for the development of novel molecules with potential biological activity. nih.gov Its rigid structure and the ability to introduce diverse functionalities make it an attractive starting point for medicinal chemistry campaigns.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies (chemical focus)

The modification of the this compound scaffold is a key strategy in structure-activity relationship (SAR) studies. By systematically altering the substituents at various positions, chemists can probe the molecular interactions with biological targets and optimize for desired properties such as potency and selectivity. acs.org

For example, in the development of protein kinase CK2 inhibitors, derivatives of 3-quinoline carboxylic acid, which can be synthesized from 2-chloroquinoline-3-carbaldehydes, were explored. tandfonline.com The chloro group at the 2-position was replaced with various functionalities, and the effect of these changes on inhibitory activity was evaluated. tandfonline.com Similarly, in the search for new antimalarial agents, various derivatives of 2-chloroquinoline-3-carbaldehyde were synthesized and tested, highlighting the importance of this scaffold in generating diverse chemical matter for biological screening. mdpi.com

The following table presents examples of modifications on the quinoline scaffold for SAR studies:

| Starting Material | Modification | Target/Application | Reference |

| 2-Chloroquinoline-3-carboxylic acids | Replacement of chlorine at position 2 with amino or oxo groups; formation of tetrazolo[1,5-a]quinoline-4-carboxylic acids | Protein kinase CK2 inhibitors | tandfonline.com |

| 2-Chloroquinoline-3-carbaldehyde | Conversion to various derivatives including oxadiazoles (B1248032) and pyrimidines | Antimalarial agents | mdpi.com |

| 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | Variation of the cyclic amine at the R1 position | 5-HT3 Receptor Ligands | acs.org |

Development of Fluorescent or Chromogenic Probes

Quinoline-based structures are known for their fluorescent properties, making them excellent candidates for the development of molecular probes for bio-imaging and sensing applications. crimsonpublishers.com The this compound framework can be functionalized with fluorophores or moieties that exhibit changes in their optical properties upon interaction with specific analytes or changes in their environment. escholarship.org

For instance, a series of GPR35 fluorescent probes were developed by conjugating a BODIPY fluorophore to a known GPR35 agonist scaffold, which shares structural similarities with quinoline derivatives. nih.gov These probes exhibited desirable spectroscopic properties, including good photostability and high quantum yield in nonpolar environments. nih.gov The development of such probes is crucial for studying biological processes at the molecular level. mdpi.comsemanticscholar.org The quinoline core can be modified to tune the photophysical properties, such as emission wavelength and quantum yield, to suit specific applications. crimsonpublishers.com

Preparation of Ligands for Coordination Chemistry Studies

The nitrogen atom in the quinoline ring and the nitrile group of this compound and its derivatives can act as coordination sites for metal ions. This makes them attractive ligands for the synthesis of metal complexes with potential applications in catalysis and materials science. samipubco.com The ability to tune the electronic properties of the quinoline ring through substitution allows for the fine-tuning of the coordination properties of the resulting ligands.

Utility in Materials Science Research

Quinoline derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The extended π-system of the quinoline core can impart desirable photophysical properties. While direct applications of this compound in materials science are not extensively documented, its derivatives, such as benzofuroquinolines, have been investigated as potential organic light-emitting materials. chim.it The synthetic versatility of this compound makes it a promising starting material for the design and synthesis of new organic materials with tailored electronic and optical properties.

Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms. uncw.edu For quinoline derivatives, NMR is instrumental in assigning the positions of substituents on the heterocyclic ring system. uncw.edunih.gov

¹H and ¹³C NMR for Proton and Carbon Connectivity

¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon skeletons of this compound.

In the ¹H NMR spectrum , the protons of the quinoline ring system typically appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns are characteristic of their positions. For instance, the proton at the C2 position often appears as the most downfield singlet in the pyridine (B92270) ring portion, while the protons on the benzene (B151609) ring (H-5, H-7, H-8) exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. The exact chemical shifts are influenced by the electronic effects of the chloro and carbonitrile substituents.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The carbon atom of the nitrile group (C≡N) typically resonates around δ 115-120 ppm. researchgate.net The carbons attached to the electronegative chlorine (C-3) and nitrogen atoms (C-2, C-8a) are shifted downfield. The remaining aromatic carbons appear in the δ 120-150 ppm range. By analyzing the chemical shifts, the substitution pattern on the quinoline core can be confirmed. For example, in a related derivative, 4-chloroquinoline-6-carbonitrile (B1369515), the proton H-8 appears as a singlet at δ 8.61 ppm, while the carbon C-8 is found at δ 126.0 ppm. nih.gov

Table 1: Representative NMR Data for Substituted Quinolines This table presents typical chemical shift ranges based on data from various quinoline derivatives. Actual values for this compound may vary.

| Nucleus | Position | Typical Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2 | 8.5 - 9.5 | s |

| ¹H | H-4 | 8.0 - 9.0 | s |

| ¹H | H-5 | 7.8 - 8.3 | d |

| ¹H | H-7 | 7.5 - 8.0 | dd |

| ¹H | H-8 | 8.0 - 8.5 | d |

| ¹³C | C-2 | 148 - 152 | s |

| ¹³C | C-3 | 135 - 145 | s |

| ¹³C | C-4 | 144 - 150 | d |

| ¹³C | C-5 | 128 - 132 | d |

| ¹³C | C-6 | 130 - 135 | s |

| ¹³C | C-7 | 125 - 130 | d |

| ¹³C | C-8 | 125 - 130 | d |

| ¹³C | C-4a | 123 - 128 | s |

| ¹³C | C-8a | 145 - 149 | s |

| ¹³C | -C≡N | 114 - 118 | s |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

For complex derivatives or when 1D NMR spectra are insufficient for complete assignment, two-dimensional (2D) NMR techniques are employed. nih.govacs.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent protons, for example, between H-7 and H-8, and between H-5 and a proton at H-6 if it were present. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule. sdsu.eduipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. samipubco.comacs.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.govnih.gov This precision allows for the determination of the exact elemental formula of this compound (C₁₀H₅ClN₂). A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). HRMS can confirm that the measured mass corresponds to the calculated theoretical mass, providing strong evidence for the compound's identity. nih.govacs.org

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by techniques like Collision-Induced Dissociation (CID) in tandem MS/MS experiments. nih.gov The fragmentation of the this compound molecular ion would be expected to follow pathways characteristic of quinoline systems. cdnsciencepub.com

Common fragmentation pathways for chloroquinolines can include:

Loss of a chlorine radical (•Cl): Leading to a fragment ion at [M-35]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic rings, resulting in a fragment at [M-27]⁺.

Loss of the nitrile group (•CN): This would produce a fragment at [M-26]⁺.

Analysis of these fragmentation pathways helps to confirm the presence and location of the various functional groups within the molecule. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₅ClN₂)

| Analysis Type | Expected Result | Significance |

|---|---|---|

| HRMS (ESI-TOF) | [M+H]⁺ at m/z 189.0214 | Confirms elemental formula (Calculated for C₁₀H₆ClN₂⁺) |

| Isotope Pattern | Peaks at m/z ~189 and ~191 | Confirms presence of one chlorine atom (³⁵Cl/³⁷Cl ratio) |

| MS/MS Fragmentation | [M+H-Cl]⁺, [M+H-HCN]⁺ | Confirms chloroquinoline and nitrile functionalities |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. samipubco.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. ekb.eg Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (1500-1650 cm⁻¹), and the C-Cl stretching vibration, which is typically found in the fingerprint region (below 800 cm⁻¹). samipubco.commdpi.com

Raman Spectroscopy: Raman spectroscopy is also highly effective for characterizing quinoline derivatives. researchgate.net The symmetric C≡N stretch gives a strong Raman signal. bitp.kiev.ua The quinoline ring system itself produces a series of characteristic bands. For example, quinoline exhibits notable Raman bands around 1033 cm⁻¹ and 1370 cm⁻¹, which are sensitive to substitution and intermolecular interactions. bitp.kiev.uaaip.org The C-Cl bond also gives rise to a characteristic Raman signal. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | IR, Raman | 2220 - 2260 |

| Aromatic C-H | Stretch | IR | 3000 - 3100 |

| Aromatic C=C/C=N | Ring Stretch | IR, Raman | 1500 - 1650 |

| C-Cl | Stretch | IR, Raman | < 800 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional molecular structures with atomic resolution. ceitec.cz This method has been instrumental in confirming the structures of various quinoline derivatives, offering insights into their solid-state conformation and intermolecular interactions.

In the study of a derivative, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group Cc. The molecule adopts an E configuration around the hydrazonic N2=C10 bond. The quinoline moiety is nearly planar, and the phenyl ring is slightly twisted relative to the quinoline system. The crystal structure is stabilized by C—H⋯π interactions, forming zigzag chains. iucr.org

Similarly, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- Current time information in Јужнобачки oкруг, RS.researchgate.netmdpi.comtriazolo [3,4-b] Current time information in Јужнобачки oкруг, RS.mdpi.comtubitak.gov.trthiadiazole, another related heterocyclic system, was determined to be in the monoclinic system with a P2₁/n space group. The packing of the molecules in the crystal is influenced by N…H, S…H, C…C, and S…C non-covalent interactions. mdpi.com

The examination of polymorphism in compounds like bis(2-nitrophenyl) sulphide has shown that different polymorphs can exist in different crystal classes and space groups, a determination made possible by single-crystal X-ray diffraction. nih.gov This highlights the technique's ability to distinguish between different crystalline forms of a substance, which can have different physical properties.

Table 1: Crystallographic Data for a 2-Chloroquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | Cc |

| Configuration | E |

| Key Interactions | C—H⋯π |

Data sourced from a study on 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a key method for investigating the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. uobabylon.edu.iquzh.ch The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals, with the wavelength of maximum absorption (λmax) being characteristic of the molecule's electronic structure. libretexts.org

For quinoline derivatives, UV-Vis spectroscopy can reveal transitions such as n → π* and π → π*. uzh.ch In a study of 2,7-dichloroquinoline-3-carbonitrile (B119050), a UV-Vis absorption maximum (λmax) was observed at 359 nm when measured in methanol. researchgate.net The position of λmax can be influenced by substituents on the quinoline ring and the solvent used. uobabylon.edu.iq

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting electronic transitions. rsc.orgresearchgate.net For instance, in a computational study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, TD-DFT was used to predict the electronic excitations and compare them with experimental results. researchgate.net This combined approach allows for a deeper understanding of the electronic properties and conjugation within the molecular system.

Table 2: UV-Vis Absorption Data for a Quinoline Derivative

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Methanol | 359 |

Data from a review on chloroquinoline-3-carbonitriles. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. This method is crucial for verifying the identity and purity of newly synthesized compounds.

For various quinoline derivatives, elemental analysis has been reported to confirm their proposed structures. The analysis typically provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which are then compared with the calculated values for the expected molecular formula.

For example, the elemental analysis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline was found to be C: 62.52%, H: 3.60%, N: 12.81%, which closely matched the calculated values. samipubco.com Similarly, for 6-amino-2-chloroquinoline-3-carbonitrile, the found values were C: 58.5%, H: 3.30%, Cl: 17.11%, N: 13.43%, O: 7.65%, aligning well with the calculated composition. tubitak.gov.tr These results provide strong evidence for the successful synthesis of the target compounds.

Table 3: Elemental Analysis Data for a Quinoline Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 62.52 | 62.52 |

| H | 3.60 | 3.60 |

| N | 12.81 | 12.81 |

Data for 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline. samipubco.com

Computational and Theoretical Investigations Pertaining to 3 Chloroquinoline 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of quinoline (B57606) derivatives due to its balance of computational cost and accuracy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comscirp.org A small energy gap suggests a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For 3-chloroquinoline-6-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would likely be distributed across the entire molecule, including the electron-withdrawing chloro and carbonitrile groups. This distribution influences the molecule's electronic transitions. While specific DFT data for this compound is not widely published, analysis of related quinoline compounds provides insight into the typical energy values.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | DFT/B3LYP/6-311G(d,p) | -6.49 | -2.26 | 4.23 | nih.gov |

| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide | DFT/B3LYP/6-311G++(d,p) | -5.87 | -1.89 | 3.98 | mdpi.com |

| Quinoline-1,2,3-triazole-aniline derivative (11h) | DFT/B3LYP/6-311++G(d,p) | -5.89 | -2.64 | 3.25 | libretexts.org |

Ab Initio Methods for High-Accuracy Predictions